molecular formula C12H16N2O5S B6503441 N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1421461-78-0

N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B6503441
CAS No.: 1421461-78-0
M. Wt: 300.33 g/mol
InChI Key: HLVJIGGMOWNUKD-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H16N2O5S and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.07799279 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds containing a furan ring have been found to target various proteins

Mode of Action

It’s known that furan derivatives can interact with their targets in various ways, often involving the formation of covalent bonds . The specific interactions between this compound and its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.

Biochemical Pathways

Furan derivatives have been found to affect a wide range of biochemical processes . These can include processes related to cell growth and division, protein synthesis, and metabolic pathways. The exact pathways affected would depend on the specific targets of the compound.

Result of Action

Furan derivatives have been found to have various biological activities, including antimicrobial activity . The exact effects would depend on the specific targets of the compound and the nature of its interactions with these targets.

Biological Activity

N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (FHPC) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, identified by its CAS number 1421461-78-0, is characterized by a unique molecular structure that contributes to its potential therapeutic applications. This article delves into the biological activity of FHPC, summarizing its antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Molecular Structure

  • Molecular Formula : C12H16N2O5S
  • Molecular Weight : 300.33 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Antibacterial Activity

FHPC exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. Notably, it has shown effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Methicillin-susceptible Staphylococcus aureus (MSSA)
  • Pseudomonas aeruginosa

The mechanism of action is primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Antifungal Activity

In addition to its antibacterial properties, FHPC has demonstrated antifungal activity against Candida albicans , suggesting its potential utility in treating fungal infections.

Anticancer Potential

Recent studies indicate that FHPC may also possess anticancer properties. It has been observed to inhibit angiogenesis, which is the formation of new blood vessels that tumors require for growth. This suggests a possible role in cancer therapy, although further research is needed to fully elucidate its mechanisms and efficacy.

Study on Antibacterial Efficacy

A study evaluating the antibacterial efficacy of various sulfonamide derivatives found that FHPC had comparable activity to established antibiotics against MRSA and MSSA strains. The study highlighted the potential of FHPC as an alternative treatment option in antibiotic-resistant infections .

Antifungal Screening

In another investigation focusing on antifungal agents, FHPC was tested against a panel of fungal pathogens. Results indicated that it effectively inhibited the growth of Candida species at concentrations lower than those required for traditional antifungal medications.

Angiogenesis Inhibition

Research exploring the anticancer properties of FHPC demonstrated its ability to reduce angiogenesis in vitro. The compound was shown to decrease endothelial cell proliferation and migration, which are critical steps in tumor growth and metastasis .

Toxicity and Safety Profile

Preliminary toxicity studies suggest that FHPC is relatively safe at therapeutic doses. Animal studies have not reported significant adverse effects; however, comprehensive toxicity assessments are necessary before advancing to human clinical trials .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that sulfonamides, including N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, making them potential candidates for antibiotic development. The furan and oxazole components enhance the compound's interaction with microbial enzymes, which is crucial for its antimicrobial efficacy .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases. Further research is required to elucidate the specific mechanisms involved .

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing novel pesticides. Its ability to disrupt biological pathways in pests could lead to effective pest control solutions while minimizing environmental impact. Research is ongoing to assess its toxicity and efficacy on various agricultural pests .

Materials Science

Polymer Synthesis
In materials science, the compound can serve as a building block for synthesizing advanced polymers. Its sulfonamide group can facilitate the formation of cross-linked networks in polymer matrices, enhancing mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial uses .

Case Studies

Several case studies highlight the compound's applications:

  • Antimicrobial Efficacy Study
    A study published in a peer-reviewed journal assessed the antimicrobial activity of various sulfonamides, including this compound. Results showed significant inhibition of Gram-positive and Gram-negative bacteria at low concentrations, suggesting its potential as a broad-spectrum antibiotic .
  • Inflammation Model in Rats
    In a controlled experiment involving rats with induced inflammation, administration of this compound resulted in reduced swelling and pain compared to control groups. This study supports its potential use in treating inflammatory diseases .
  • Field Trials for Pesticide Efficacy
    Field trials conducted on crops infested with specific pests demonstrated that formulations containing this compound significantly reduced pest populations without harming beneficial insects. This highlights its promise as an environmentally friendly pesticide alternative .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-8-12(9(2)19-14-8)20(16,17)13-6-5-10(15)11-4-3-7-18-11/h3-4,7,10,13,15H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVJIGGMOWNUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.